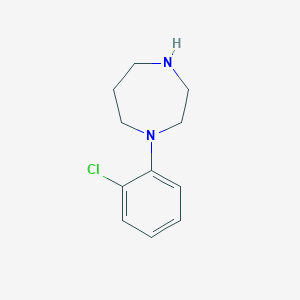

1-(2-Chlorophenyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorophenyl)-1,4-diazepane is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.70. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 1-(2-Chlorophenyl)-1,4-diazepane exhibits significant antimicrobial activity against various microbial strains. This property places it as a candidate for further development in the field of antimicrobial agents.

Antiviral Effects

Preliminary studies suggest that this compound may also possess antiviral effects, warranting further investigation into its mechanisms and efficacy against viral pathogens.

Neuropharmacological Applications

The compound has shown potential as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors. This suggests possible anxiolytic effects similar to those of benzodiazepines, making it relevant for anxiety disorder treatments. Ongoing research aims to elucidate its binding affinities and mechanisms of action.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound derivatives. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines such as SW480 and HCT116. The results indicated promising anticancer activity, particularly with compounds containing carboxamide moieties .

Case Study: Synthesis and Evaluation

A series of novel derivatives were synthesized from 1-benzhydryl-1,4-diazepane, including N-(2-chlorophenyl)-carboxamide derivatives. These compounds were assessed using the MTT assay on B-cell leukemic cell lines, demonstrating significant cytotoxicity with IC50 values as low as 18 µM for some derivatives .

Structural Comparisons

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-1,4-diazepane | Similar diazepane structure with a para-chloro group | Potentially different pharmacological profiles |

| 1-benzhydryl-1,4-diazepane | Contains a benzhydryl substituent | May exhibit enhanced lipophilicity |

| 3-Methyl-1,4-diazepane | Methyl substitution at position three | Altered pharmacodynamics |

| 1-(3-Methoxyphenyl)-1,4-diazepane | Methoxy group on phenyl ring | Influences solubility and receptor interactions |

| 5-Methyl-1,4-diazepane | Methyl substitution at position five | Variations in biological activity expected |

This comparison highlights the diversity within the diazepane family and the potential for varied biological activities based on specific substituents.

Industrial Applications

The synthesis of this compound typically involves cyclization reactions using organic solvents like dichloromethane or ethanol under controlled conditions. For large-scale production, continuous flow reactors may be employed to enhance efficiency and consistency.

Propiedades

Número CAS |

866555-51-3 |

|---|---|

Fórmula molecular |

C11H15ClN2 |

Peso molecular |

210.70 |

Nombre IUPAC |

1-(2-chlorophenyl)-1,4-diazepane |

InChI |

InChI=1S/C11H15ClN2/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14/h1-2,4-5,13H,3,6-9H2 |

Clave InChI |

PUICLBZACXNDSP-UHFFFAOYSA-N |

SMILES |

C1CNCCN(C1)C2=CC=CC=C2Cl |

SMILES canónico |

C1CNCCN(C1)C2=CC=CC=C2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.